molecular formula C7H5ClN2 B1593424 6-Chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1021339-19-4

6-Chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1593424
M. Wt: 152.58 g/mol
InChI Key: UWROBKHIEKWFAJ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Chloro-1H-pyrrolo[3,2-b]pyridine is 1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H and the InChI key is UWROBKHIEKWFAJ-UHFFFAOYSA-N . The SMILES string representation is Clc1cnc2cc[nH]c2c1 .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[3,2-b]pyridine is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

  • Immunomodulators Targeting Janus Kinase 3

    • Field : Immunology
    • Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
    • Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
    • Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
  • Targeting Fibroblast Growth Factor Receptors (FGFR)

    • Field : Oncology
    • Application : 1H-Pyrrolo[2,3-b]pyridine derivatives are being developed to target FGFR, which plays an essential role in various types of tumors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Blood Glucose Reduction

    • Field : Endocrinology
    • Application : Compounds of 1H-Pyrrolo[2,3-b]pyridine have shown efficacy in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Unknown Application

    • Field : Unknown
    • Application : The specific application of 1H-Pyrrolo[2,3-b]pyridine in this field was not detailed in the source .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

While specific future directions for 6-Chloro-1H-pyrrolo[3,2-b]pyridine are not available in the retrieved data, it’s worth noting that pyrrole and pyrrolidine analogs have been a versatile field of study for a long time for their diverse biological and medicinal importance . This suggests potential future research directions in exploring the therapeutic applications of these compounds.

properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWROBKHIEKWFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649803
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1021339-19-4
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1021339-19-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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